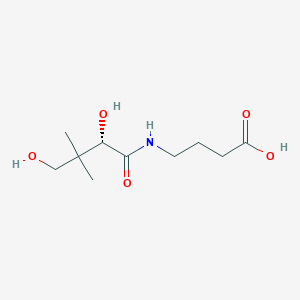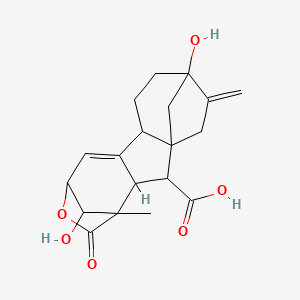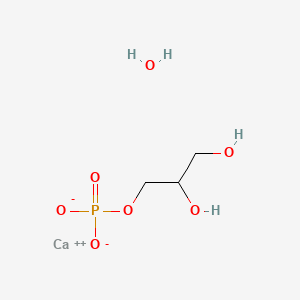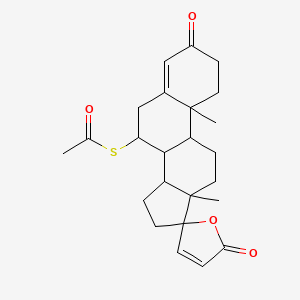
Etifoxine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Etifoxine-d5 is 306.00 . Its molecular formula is C17H12D5ClN2O . The SMILES string representation of its structure is [2H]C1=C(C2©OC(NCC)=NC3=CC=C(Cl)C=C32)C([2H])=C(C([2H])=C1[2H])[2H] .Physical And Chemical Properties Analysis
Etifoxine-d5 has a molecular weight of 306.00 and a molecular formula of C17H12D5ClN2O . The compound is expected to be stored under the recommended conditions in the Certificate of Analysis .科学研究应用
1. Neuroprotective and Neuroregenerative Activities
Etifoxine has shown neuroprotective and neuroregenerative activities in rodents. It acts by enhancing GABAA receptor function and stimulating acute steroid biosynthesis via the activation of the 18-kDa translocator protein (TSPO) (Liere et al., 2017).
2. Potential in Treating Pain and Anxiety
Developed in the 1960s for anxiety disorders, etifoxine is being studied for its ability to promote peripheral nerve healing and treat chemotherapy-induced pain. It modulates GABAA receptors indirectly via stimulation of neurosteroid production (Yun-Mi Choi & Kyung-Hoon Kim, 2015).
3. Neuroprotective Effects in Alzheimer's Disease Models
Etifoxine demonstrated neuroprotective effects in in vitro and in vivo models of amyloid beta-induced toxicity, which is crucial in Alzheimer's Disease pathologic mechanisms (Riban et al., 2020).
4. Promotion of Neurite Outgrowth
Etifoxine promotes neurite outgrowth in PC12 cells, indicating its potential in nerve regeneration and functional recovery following nerve tissue damage (Zhou et al., 2013).
5. Analyzing Degradation Products
A study describes a new method for determining degradation products of Etifoxine under different stress conditions, important for understanding its stability and efficacy (Djabrouhou & Guermouche, 2014).
6. Traumatic Brain Injury Treatment
Etifoxine reduced lesion volume and improved neurological outcomes in a mouse model of traumatic brain injury, suggesting its potential as a neuroprotective agent in such conditions (Shehadeh et al., 2019).
7. Peripheral Nerve Regeneration
Etifoxine improved peripheral nerve regeneration and functional recovery in various experimental models, demonstrating its potential in the treatment of peripheral nerve injuries and neuropathies (Girard et al., 2008).
8. Anti-Inflammatory Properties in Pain Models
Etifoxine showed analgesic and anti-edemic properties in models of inflammatory sensitization, indicating its potential in reducing inflammatory pain symptoms (Gazzo et al., 2019).
9. Modulation of GABA Receptors
Etifoxine's modulation of GABA receptors, particularly the β subunit, plays a significant role in its anxiolytic effects, offering insights into its molecular mechanisms (Hamon et al., 2003).
未来方向
Etifoxine has been shown to have neuroprotective, neuroplastic, and anti-inflammatory properties . It has also been found to improve cognitive recovery following traumatic brain injury . These findings suggest potential future directions for research into Etifoxine-d5 and its applications in neuroscience and medicine.
属性
CAS 编号 |
1346598-10-4 |
|---|---|
产品名称 |
Etifoxine-d5 |
分子式 |
C17H12ClN2OD5 |
分子量 |
305.82 |
外观 |
Solid powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
21715-46-8 (unlabelled) |
同义词 |
6-Chloro-N-ethyl-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazine |
标签 |
Etifoxine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)


![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)